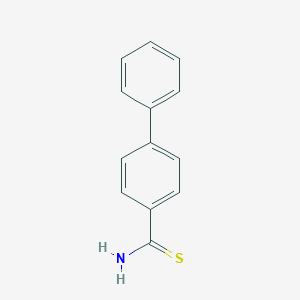

4-Biphenylthiocarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDDAJTWPBWUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578260 | |

| Record name | [1,1'-Biphenyl]-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-50-3 | |

| Record name | [1,1'-Biphenyl]-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylthiocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Biphenyl Thioamide Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 4-Biphenylthiocarboxamide

In the landscape of medicinal chemistry and materials science, the biphenyl moiety is a privileged scaffold, recognized for its rigid, planar structure that facilitates a wide range of molecular interactions.[1] When combined with a thioamide functional group—a bioisostere of the common amide bond with unique chemical and biological properties—the resulting this compound molecule becomes a compelling target for scientific investigation. Thioamides are crucial intermediates in the synthesis of sulfur-containing heterocycles like thiazoles and have demonstrated a broad spectrum of biological activities, including antitumor and anti-inflammatory properties.[2][3][4][5]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides a detailed, field-proven methodology for the synthesis of this compound from its corresponding nitrile precursor. Furthermore, it establishes a self-validating framework for the rigorous characterization of the final compound using modern analytical techniques, ensuring both structural integrity and purity. The causality behind experimental choices is explained throughout, reflecting the expertise of a senior application scientist.

Part 1: Synthesis of this compound

The conversion of an aromatic nitrile to a primary thioamide is a fundamental transformation in organic synthesis. While several methods exist, including the use of phosphorus pentasulfide or gaseous hydrogen sulfide, a particularly efficient and safer approach involves the in situ generation of the sulfurating agent from sodium hydrosulfide, facilitated by magnesium chloride.[2][6][7] This method avoids the handling of highly toxic gaseous hydrogen sulfide and consistently provides high yields for aromatic nitriles.[2][7]

The selected protocol is based on the direct thionation of 4-biphenylcarbonitrile. The choice of Dimethylformamide (DMF) as the solvent is critical; its aprotic, polar nature effectively solubilizes the ionic reagents and the organic substrate, promoting a homogenous reaction environment.[2] Magnesium chloride acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the hydrosulfide anion (SH⁻).

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Biphenylcarbonitrile

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-biphenylcarbonitrile (1.0 eq).

-

Addition of Reagents: Under ambient atmosphere, add anhydrous DMF to dissolve the starting material completely. Subsequently, add sodium hydrosulfide hydrate (2.5 eq) and magnesium chloride hexahydrate (1.2 eq) to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the conversion can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting nitrile spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.[2]

-

Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. The purpose of the extraction is to move the desired organic product from the aqueous phase to an immiscible organic solvent from which it can be easily isolated.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals of this compound. Filter the crystals and dry them under vacuum.

Part 2: Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a complete and self-validating picture of the molecular structure.[7][8]

Characterization Workflow Diagram

Caption: Integrated workflow for the spectroscopic characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9] For this compound, the IR spectrum provides definitive evidence for the conversion of the nitrile group (-C≡N) to the thioamide group (-CSNH₂).

-

Key Insight: The disappearance of the sharp, intense nitrile stretch (typically ~2220-2260 cm⁻¹) from the starting material is the first confirmation of a successful reaction. The appearance of strong N-H stretching bands and a characteristic C=S stretching band validates the formation of the thioamide.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| -NH₂ | Symmetric & Asymmetric Stretch | 3100 - 3400 | Two medium-to-strong, broad bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Multiple weak-to-medium sharp bands |

| C=S | Stretch (Thioamide I Band) | 1200 - 1400 | Medium-to-strong band |

| C-N | Stretch (Thioamide II Band) | ~1400 - 1600 | Medium-to-strong band |

| Aromatic C=C | Stretch | 1450 - 1600 | Multiple sharp bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[10][11]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons of the biphenyl system and a characteristic broad signal for the thioamide N-H protons, which is often exchangeable with D₂O. The integration of these signals should correspond to the number of protons in the structure (9 aromatic, 2 amide).

-

¹³C NMR Spectroscopy: The carbon NMR is particularly diagnostic. The most telling signal is that of the thiocarbonyl carbon (C=S), which appears at a very downfield chemical shift, typically greater than 190 ppm, due to the deshielding effect of the sulfur atom. This is a clear differentiator from a standard amide carbonyl carbon (~160-180 ppm).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.40 - 7.80 | Multiplets | 9H, Aromatic protons (biphenyl) |

| ~8.0 - 9.5 | Broad Singlet | 2H, -CSNH₂ | |

| ¹³C NMR | ~127 - 145 | Multiple Signals | Aromatic Carbons |

| >190 | Single Signal | C =S (Thiocarbonyl) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound, providing the ultimate confirmation of its elemental composition.[9]

-

Technique: High-Resolution Mass Spectrometry (HRMS) is preferred as it can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₁NS).

-

Expected Result: The molecular ion peak [M]⁺ should be observed at an m/z value corresponding to the calculated molecular weight.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NS |

| Molecular Weight (Monoisotopic) | 213.0612 g/mol |

| Expected [M+H]⁺ (m/z) | 214.0688 |

By integrating the data from these three orthogonal techniques, a scientist can confidently validate the synthesis of pure this compound. The IR confirms the functional group transformation, the NMR elucidates the precise chemical structure and connectivity, and the MS verifies the overall molecular formula.

References

- Liboska, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin.

-

Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 224-226. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

-

Polymer Chemistry. (n.d.). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. RSC Publishing. Available at: [Link]

-

Taylor & Francis Online. (2006, August 20). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Available at: [Link]

-

Rong, G., et al. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health (NIH). Available at: [Link]

- ResearchGate. (n.d.). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

-

Polymer Chemistry. (2020, December 9). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. RSC Publishing. DOI:10.1039/D0PY01381A. Available at: [Link]

-

Organic Chemistry Reaction. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]

-

PubMed. (n.d.). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Available at: [Link]

-

PubMed. (n.d.). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. Available at: [Link]

-

National Institutes of Health (NIH). (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

-

National Institutes of Health (NIH). (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]

-

MDPI. (n.d.). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. Available at: [Link]

-

National Institutes of Health (NIH). (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Available at: [Link]

-

YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems - Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2023, October 5). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Available at: [Link]

-

PubMed. (n.d.). Synthesis of 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide. Available at: [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

- 11. orgchemboulder.com [orgchemboulder.com]

physicochemical properties of 4-Biphenylthiocarboxamide

An In-depth Technical Guide to the Physicochemical Properties of 4-Biphenylthiocarboxamide

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science. As a derivative of biphenyl, it possesses a rigid, aromatic core that is a common scaffold in drug discovery. The inclusion of a thiocarboxamide group introduces unique electronic and hydrogen-bonding capabilities, suggesting potential applications in areas such as anticancer and antimicrobial research, similar to other carboxamide derivatives.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its development in any field. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its material characteristics like crystal packing and stability.

This guide provides a comprehensive overview of the essential . It is designed for researchers, scientists, and drug development professionals, offering not just theoretical background but also detailed, field-proven experimental protocols for the characterization of this and similar molecules. As direct experimental data for this compound is not extensively available in the public domain, this guide will focus on the methodologies for determining these crucial parameters, supplemented with illustrative data from closely related compounds.

Molecular Structure and Inferred Properties

The structure of this compound features a biphenyl group connected to a thiocarboxamide moiety.

Caption: Molecular Structure of this compound

Based on this structure, we can infer the following properties:

-

Low Aqueous Solubility: The large, nonpolar biphenyl group is expected to dominate the molecule's properties, leading to low solubility in water.

-

High Melting Point: The planarity of the biphenyl system and the hydrogen bonding capability of the amide group suggest strong intermolecular forces, likely resulting in a high melting point.

-

Lipophilicity: The molecule is expected to be highly lipophilic, with a high LogP value.

-

UV-Visible Absorption: The conjugated pi-system of the biphenyl rings will likely lead to strong absorption in the UV region.

-

Hydrogen Bonding: The amide N-H protons can act as hydrogen bond donors, while the sulfur and the pi-systems of the rings can act as acceptors.

Synthesis of this compound

A common method for the synthesis of thiocarboxamides is the reaction of the corresponding carboxamide with a thionating agent, such as Lawesson's reagent. An alternative route starts from the nitrile. A plausible synthetic route is outlined below.

Caption: Proposed Synthetic Workflow for this compound

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 4-biphenylcarbonitrile in a mixture of pyridine and triethylamine.

-

Reaction: Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-water. The crude product will precipitate out.

-

Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Determination of Physicochemical Properties

Melting Point

Scientific Rationale: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

| Compound | Melting Point (°C) |

| [1,1'-Biphenyl]-4-amine | 54-56[4] |

| [1,1'-Biphenyl]-4-ol | 168-170[4] |

| [1,1'-Biphenyl]-4-carbaldehyde | 57-59[4] |

| Benzophenone | 47-49[5] |

This table provides melting points of related biphenyl compounds for comparative purposes.

Solubility

Scientific Rationale: Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development, affecting bioavailability and formulation.

Experimental Protocol (Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Shaking: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP)

Scientific Rationale: The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.

-

Separation: The mixture is centrifuged to separate the octanol and water layers.

-

Analysis: The concentration of the compound in each layer is measured, typically by HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Properties

Scientific Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.[6][7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.[8]

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6]

Expected Characteristic Absorptions:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3100-3500 |

| C-H (Aromatic) | Stretch | 3000-3100[9] |

| C=C (Aromatic) | Stretch | 1400-1600[9] |

| C=S (Thioamide) | Stretch | 1200-1000 |

| C-N | Stretch | 1400-1600 |

Scientific Rationale: NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and the chemical environment of individual nuclei (typically ¹H and ¹³C).

Experimental Protocol:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.

Expected ¹H NMR Signals:

-

Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm, corresponding to the protons on the two phenyl rings.

-

Amide Protons: A broad signal, typically in the range of 7.5-9.5 ppm, corresponding to the -NH₂ protons. The chemical shift of these protons can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Signals:

-

Aromatic Carbons: Multiple signals in the range of 120-150 ppm.

-

Thiocarbonyl Carbon (C=S): A signal in the downfield region, typically around 190-210 ppm.

Scientific Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Crystal Structure

Scientific Rationale: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in a crystalline solid.[10] This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design.

Caption: Workflow for Single-Crystal X-ray Diffraction

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and then irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and the electron density distribution within the crystal.

-

Structure Refinement: A model of the structure is refined against the experimental data to obtain the final atomic coordinates and other structural parameters.

Potential Applications

Based on the biological activities of related thiocarboxamide and biphenyl derivatives, this compound holds potential in several areas of drug discovery. Thiophene carboxamide derivatives have shown promise as anticancer and antimicrobial agents.[2][3] Furthermore, various biphenyl compounds have been investigated for a wide range of biological activities.[11] The physicochemical properties determined through the methods outlined in this guide will be crucial for advancing the development of this compound for these or other therapeutic applications.

Conclusion

The comprehensive characterization of the is a critical step in its evaluation for any potential application. This guide has provided a detailed framework for the systematic determination of its key properties, including melting point, solubility, lipophilicity, and spectroscopic and structural characteristics. By following these robust experimental protocols, researchers can generate the high-quality data needed to unlock the full potential of this promising molecule.

References

-

Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163–168. [Link]

-

Yeo, C. I., & Tiekink, E. R. T. (2018). Crystal structure of the bis((E)-O-ethyl-N-phenylthiocarbamate) – 4,4′-bipyridine co-crystal (2/1), C28H30N4O2S2. Zeitschrift für Kristallographie - New Crystal Structures, 233(2), 223-225. [Link]

-

LibreTexts. (2020). Infrared Spectroscopy (IR). [Link]

-

Jamil, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4659. [Link]

-

University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20, 1-17. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

Sources

- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Melting point standard 47-49°C - Benzophenone, Diphenyl ketone [sigmaaldrich.com]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. compoundchem.com [compoundchem.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Biphenylthiocarboxamide Derivatives

This guide provides a detailed exploration of the potential mechanisms of action for derivatives of 4-biphenylthiocarboxamide. As a core chemical scaffold, this molecule has given rise to a variety of derivatives with significant biological activities. This document synthesizes the available scientific literature to present the two most prominent mechanisms of action observed for these derivatives: inhibition of the Mycobacterium tuberculosis MmpL3 transporter and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of this chemical class.

Part 1: The Biphenylthiocarboxamide Scaffold: A Versatile Pharmacophore

The this compound core structure is a compelling starting point for medicinal chemistry due to its structural rigidity and synthetic tractability. The biphenyl group provides a lipophilic backbone that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The thiocarboxamide moiety offers a versatile handle for engaging with biological targets through hydrogen bonding and other non-covalent interactions. While direct evidence for the mechanism of action of the parent this compound is limited, its derivatives have been extensively studied, revealing at least two distinct and therapeutically relevant pathways.

Part 2: Putative Mechanism of Action 1: Inhibition of the MmpL3 Transporter in Mycobacterium tuberculosis

Derivatives of this compound, particularly arylcarboxamides, have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] The primary target of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the export of mycolic acids, a critical component of the mycobacterial cell wall.[1][2]

Molecular Mechanism of MmpL3 Inhibition

MmpL3 functions as a proton-drug antiporter, utilizing the proton motive force (PMF) to translocate trehalose monomycolate (TMM), the precursor to mycolic acids, across the inner membrane.[2][3][4] Inhibition of MmpL3 by this compound derivatives appears to occur through two potential, and not mutually exclusive, mechanisms:

-

Direct Binding and Blockade: Some arylcarboxamide derivatives are believed to directly bind to a pocket within the MmpL3 transporter, physically occluding the channel and preventing the translocation of TMM.[1][5] The MmpL3 inhibitor binding pocket is comprised of several subsites, and these compounds can disrupt the proton relay system essential for the transporter's function.[1]

-

Dissipation of the Proton Motive Force (PMF): A significant body of evidence suggests that many MmpL3 inhibitors, including indolecarboxamides, act by dissipating the transmembrane electrochemical proton gradient.[2][3][4] As MmpL3 is dependent on the PMF for its activity, the collapse of this gradient indirectly inhibits the transporter.[2][3][4]

The following diagram illustrates the proposed mechanisms of MmpL3 inhibition:

Caption: Proposed mechanisms of MmpL3 inhibition by this compound derivatives.

Experimental Validation of MmpL3 Inhibition

The anti-tubercular activity and mechanism of action of these compounds can be assessed using a combination of whole-cell and biochemical assays.

Table 1: Assays for MmpL3 Inhibitor Characterization

| Assay Name | Purpose | Principle |

| Microplate Alamar Blue Assay (MABA) | To determine the Minimum Inhibitory Concentration (MIC) against Mtb. | A resazurin-based colorimetric assay that measures the metabolic activity of Mtb. |

| Luciferase Reporter Assay (LORA) | To determine the MIC against Mtb expressing luciferase. | A bioluminescence-based assay that measures ATP levels as an indicator of cell viability. |

| Metabolic Labeling with [1,2-14C]acetic acid | To assess the effect of inhibitors on mycolic acid biosynthesis and transport. | Radiolabeled acetic acid is incorporated into mycolic acids. The accumulation of TMM and a decrease in mature mycolic acids indicate MmpL3 inhibition.[3] |

| Proton Motive Force (PMF) Dissipation Assay | To determine if the inhibitor disrupts the transmembrane proton gradient. | Utilizes fluorescent probes that are sensitive to changes in membrane potential (ΔΨ) and pH gradient (ΔpH).[3] |

Detailed Experimental Protocol: Metabolic Labeling of Mycolic Acids

This protocol provides a method to assess the impact of a this compound derivative on mycolic acid transport by MmpL3.

Workflow Diagram:

Caption: Workflow for metabolic labeling of mycolic acids in M. tuberculosis.

Step-by-Step Methodology:

-

Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC to mid-log phase (OD600 of 0.6-0.8).

-

Compound Treatment: Aliquot the culture and treat with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x MIC). Include a DMSO-treated control. Incubate for 2 hours at 37°C.

-

Radiolabeling: Add [1,2-14C]acetic acid (1 µCi/mL) to each culture and incubate for an additional 6 hours at 37°C.

-

Cell Harvesting: Pellet the cells by centrifugation, wash with PBS, and then inactivate by resuspending in a suitable solvent (e.g., chloroform:methanol).

-

Lipid Extraction: Perform a total lipid extraction using a standard Bligh-Dyer method.

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate and develop using an appropriate solvent system (e.g., chloroform:methanol:water).

-

Autoradiography: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

-

Analysis: Identify and quantify the bands corresponding to TMM and mature mycolic acids. An accumulation of TMM and a reduction in mature mycolic acids in the compound-treated samples compared to the control indicates MmpL3 inhibition.

Part 3: Putative Mechanism of Action 2: Antagonism of the TRPV1 Ion Channel

A distinct class of 4-biphenylcarboxamide (and by extension, thiocarboxamide) derivatives has been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[6] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, capsaicin, and low pH.[7][8]

Molecular Mechanism of TRPV1 Antagonism

TRPV1 antagonists function by binding to the channel and preventing its activation by agonists.[7] This can occur through competitive or non-competitive inhibition.[7] In the case of biphenyl-4-carboxamide derivatives, they are thought to bind to the vanilloid binding pocket of the TRPV1 channel, the same site where capsaicin binds.[8] By occupying this site, the antagonist stabilizes the channel in a closed conformation, preventing the influx of cations (primarily Ca2+ and Na+) that would otherwise lead to neuronal depolarization and the sensation of pain.[7]

The signaling pathway initiated by TRPV1 activation and its inhibition by antagonists is depicted below:

Caption: TRPV1 signaling pathway and its inhibition by a 4-biphenylcarboxamide derivative.

Experimental Validation of TRPV1 Antagonism

The antagonist activity of these derivatives on the TRPV1 channel is typically evaluated using cell-based functional assays.

Table 2: Assays for TRPV1 Antagonist Characterization

| Assay Name | Purpose | Principle |

| Calcium Influx Assay | To measure the ability of a compound to inhibit agonist-induced TRPV1 activation. | Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The change in fluorescence upon agonist stimulation in the presence and absence of the antagonist is measured. |

| Electrophysiology (Patch-Clamp) | To directly measure ion channel currents and assess the mode of inhibition. | Measures the flow of ions through the TRPV1 channel in response to agonists and antagonists, providing detailed information on channel gating and kinetics. |

Detailed Experimental Protocol: Calcium Influx Assay

This protocol describes a common method for screening and characterizing TRPV1 antagonists using a fluorescent calcium indicator.

Workflow Diagram:

Caption: Workflow for a cell-based calcium influx assay for TRPV1 antagonists.

Step-by-Step Methodology:

-

Cell Culture: Seed HEK-293 cells stably expressing human TRPV1 into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) and then incubate with Fluo-4 AM loading solution for 1 hour at 37°C.

-

Compound Addition: Wash the cells to remove excess dye and add the test compound at various concentrations. Incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).

-

Agonist Stimulation: Add a TRPV1 agonist (e.g., capsaicin) to all wells to achieve a final concentration that elicits a submaximal response (EC80).

-

Data Acquisition: Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The derivatives of this core structure exhibit at least two distinct and compelling mechanisms of action: the inhibition of the essential mycobacterial transporter MmpL3 and the antagonism of the pain-sensing ion channel TRPV1. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and optimize compounds based on this versatile pharmacophore, with the ultimate goal of developing new treatments for infectious diseases and chronic pain.

References

-

Li, W., et al. (2014). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(10), 6077-6088. Available at: [Link]

-

Fujita, F., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(14), 2493-2497. Available at: [Link]

-

Li, W., et al. (2014). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Li, W., et al. (2014). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7523-7540. Available at: [Link]

-

Riley, L. W., et al. (2016). TRPV1 Antagonists Elevate Cell Surface Populations of Receptor Protein and Exacerbate TRPV1-Mediated Toxicities in Human Lung Epithelial Cells. Toxicological Sciences, 151(2), 351-363. Available at: [Link]

-

Jackson, M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 1001-1012. Available at: [Link]

-

Colorado State University. MmpL3 Inhibitor Screening Assays. CSU STRATA. Available at: [Link]

-

Jackson, M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. Available at: [Link]

-

De Petrocellis, L., et al. (2017). Assay of TRPV1 Receptor Signaling. In: TRP Channels. Methods in Molecular Biology, vol 1583. Humana Press, New York, NY. Available at: [Link]

-

Vashisth, H., et al. (2022). Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. ACS Omega, 7(34), 30164-30177. Available at: [Link]

-

Nagarkatti, P., et al. (2018). Inhibition of TRPV1 Channel Activity in Human CD4+ T Cells by Nanodiamond and Nanoplatinum Liquid, DPV576. International Journal of Molecular Sciences, 19(10), 2957. Available at: [Link]

-

K-685. (2018). Differences in the effects of TRPV1 antagonists on energy metabolism in mice. R Discovery. Available at: [Link]

-

Islas, L. D. (2020). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences, 21(10), 3467. Available at: [Link]

-

Yang, F., et al. (2011). Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog. Proceedings of the National Academy of Sciences, 108(20), 8492-8497. Available at: [Link]

-

Perner, R. J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. Available at: [Link]

-

Synapse. (2024). What are TRPV1 antagonists and how do they work?. Patsnap. Available at: [Link]

-

Lish, A., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Pharmaceutical Patent Analyst, 11(4), 127-136. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 8. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

in vitro screening of 4-Biphenylthiocarboxamide

An In-Depth Technical Guide to the In Vitro Screening of 4-Biphenylthiocarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial , a novel small molecule with potential therapeutic applications. Lacking specific preliminary data for this compound, this document outlines a prospective screening cascade designed with scientific integrity and logical progression at its core. The proposed strategy is informed by the known biological activities of structurally related thiocarboxamide and carboxamide derivatives, which have demonstrated potential as anticancer, antimicrobial, and antifungal agents.[1][2][3][4][5][6] This whitepaper details a multi-tiered approach, beginning with broad primary screening to identify biological activity, followed by robust hit confirmation and preliminary mechanism of action studies. Each experimental protocol is presented with the causality behind its selection, ensuring a self-validating system for data generation and interpretation.

Introduction: The Rationale for a Structured Screening Approach

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a meticulous process that hinges on early and robust biological characterization.[7][8] For this compound, a compound with a thiocarboxamide moiety—a functional group present in various biologically active molecules—a systematic in vitro screening strategy is paramount. The primary objective of an initial screening cascade is to efficiently and cost-effectively identify and validate any significant biological activity.[7][9] This guide eschews a rigid, one-size-fits-all template in favor of a bespoke cascade that logically progresses from broad, high-throughput primary assays to more focused secondary and mechanistic studies. This approach is designed to rapidly generate decision-making data, enabling the early identification of promising therapeutic avenues or, equally importantly, the timely termination of unpromising lines of investigation.[7][10]

The Proposed In Vitro Screening Cascade

The screening cascade is designed in a tiered fashion to maximize efficiency and resource allocation. Each tier builds upon the data from the previous one, providing a progressively deeper understanding of the compound's biological profile.

Caption: A multi-tiered in vitro screening cascade for this compound.

Tier 1: Primary Screening - Casting a Wide Net

The initial tier is designed to broadly assess the cytotoxic and antimicrobial potential of this compound, based on the known activities of related compounds.

Cytotoxicity Screening

Rationale: Carboxamide and thiocarboxamide derivatives have demonstrated significant anticancer properties.[1][4] Therefore, a primary screen against a panel of human cancer cell lines is a logical starting point. The inclusion of a non-cancerous cell line is crucial for an early assessment of selectivity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cells from a diverse panel (e.g., MCF-7 [breast cancer], HepG2 [liver cancer], A549 [lung cancer], and HEK293 [non-cancerous embryonic kidney cells]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to final concentrations ranging from 0.1 to 100 µM. Add the compound solutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Screening

Rationale: The thiocarboxamide moiety is present in compounds with known antibacterial and antifungal activities.[3][6][11] A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain, is warranted.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) in appropriate broth media.

-

Compound Dilution: Serially dilute this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Tier 2: Hit Confirmation and Dose-Response Analysis

A "hit" is a compound that demonstrates the desired activity in a primary screen.[12] The goal of Tier 2 is to validate these initial findings and quantify the compound's potency.

Caption: Workflow for hit confirmation and validation.

Hit Confirmation

Rationale: It is crucial to confirm that the observed activity is intrinsic to the compound and not due to impurities or artifacts.[10]

Protocol:

-

Resynthesis and Characterization: If a hit is identified, the compound should be resynthesized and its identity and purity (>95%) confirmed by analytical methods such as NMR, LC-MS, and elemental analysis.

-

Re-testing: The newly synthesized and purified compound is then re-tested in the primary assay in which it showed activity.

Dose-Response Analysis and IC50/EC50 Determination

Rationale: A dose-response relationship is a hallmark of a true biological effect. This step quantifies the potency of the compound.

Protocol:

-

Expanded Concentration Range: Using the confirmed active compound, perform the relevant primary assay (e.g., MTT) with a wider range of concentrations (typically a 10-point, 3-fold serial dilution).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Orthogonal Assay Confirmation

Rationale: To rule out assay-specific artifacts, it is important to confirm the activity in an orthogonal assay that measures a different biological endpoint.[13]

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.[14][15]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) after a 30-minute incubation at room temperature.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Tier 3: Preliminary Mechanism of Action (MoA) Studies

Once a hit is validated, the next logical step is to gain initial insights into its potential mechanism of action.[16][17][18][19][20][21]

Broad-Spectrum Enzyme Inhibition Assays

Rationale: Many small molecule drugs exert their effects by inhibiting enzymes.[22][23] A broad-spectrum screen against key enzyme families, such as kinases or proteases, can provide valuable early MoA clues.

Protocol: Kinase Inhibition Assay (Example)

-

Assay Principle: A variety of assay formats are available, often based on measuring the phosphorylation of a substrate by a specific kinase.

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and this compound at various concentrations.

-

Incubation: Allow the kinase reaction to proceed for a defined period.

-

Detection: Use a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Receptor Binding Assays

Rationale: If the compound's structure suggests potential interaction with a specific class of receptors, or if the cellular phenotype observed is consistent with receptor modulation, direct binding assays can be employed.[24][25][26][27]

Protocol: Competitive Radioligand Binding Assay (Example)

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a microplate, combine the receptor-containing membranes, a known radiolabeled ligand for the receptor, and increasing concentrations of this compound.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Screening and Dose-Response Data for this compound

| Assay Type | Cell Line / Organism | Endpoint | Result (IC50 in µM) | Selectivity Index (SI) |

| Cytotoxicity (MTT) | MCF-7 | Cell Viability | 5.2 | 9.6 |

| HepG2 | Cell Viability | 8.1 | 6.2 | |

| A549 | Cell Viability | 12.5 | 4.0 | |

| HEK293 | Cell Viability | > 50 | - | |

| Antimicrobial (MIC) | S. aureus | Growth Inhibition | 25 | - |

| E. coli | Growth Inhibition | > 100 | - | |

| C. albicans | Growth Inhibition | 15 | - |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Conclusion

This in-depth technical guide outlines a robust and scientifically-driven strategy for the initial . By following a logical, tiered cascade of experiments, researchers can efficiently identify and validate potential biological activities, quantify potency, and gain preliminary insights into the mechanism of action. This structured approach, grounded in the principles of modern drug discovery, provides a solid foundation for the subsequent development of this novel compound.

References

- Vertex AI Search. (n.d.). How to Develop a Successful in vitro Screening Strategy.

- Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.

- Sigma-Aldrich. (n.d.). Cytotoxicity assays.

- Biobide. (n.d.). What is an Inhibition Assay?

- Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds.

- ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to...

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

- Charles River Laboratories. (n.d.). Hit Identification and Validation Services.

- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.

- JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.

- Charles River Laboratories. (n.d.). Hit Identification (Hit ID).

- Abcam. (n.d.). Cytotoxicity assay selection guide.

- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.

- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.

- BioIVT. (n.d.). Enzyme Inhibition Studies.

- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.

- National Center for Biotechnology Information. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

- PubMed. (2012, February). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives.

- ACS Publications. (2025). Discovery of Novel ERK5 Inhibitors for Pancreatic Cancer via a Virtual Screening Approach.

- PubMed. (n.d.). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides.

- Concept Life Sciences. (n.d.). Screening Cascade Development Services.

- National Center for Biotechnology Information. (2023, June 6). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.

- Sygnature Discovery. (n.d.). Screening Cascade Development Services.

- BenchChem. (n.d.). In-depth Technical Guide on the Preliminary In Vitro Screening of 2-Chloro-3-furancarboxamide.

- MDPI. (2019, January 11). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents.

- National Center for Biotechnology Information. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- National Center for Biotechnology Information. (n.d.). Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies.

- National Center for Biotechnology Information. (n.d.). Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis.

- National Center for Biotechnology Information. (n.d.). The Mechanism of Action of Biguanides: New Answers to a Complex Question.

- PubMed. (n.d.). Current understanding of the mechanism of action of the antiepileptic drug lacosamide.

- PubMed. (2024, November 1). Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies.

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. international-biopharma.com [international-biopharma.com]

- 8. criver.com [criver.com]

- 9. Screening Cascade Development Services [conceptlifesciences.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]

- 13. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]

- 14. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. blog.biobide.com [blog.biobide.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. Receptor-Ligand Binding Assays [labome.com]

- 25. researchgate.net [researchgate.net]

- 26. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

4-Biphenylthiocarboxamide structural analysis and confirmation

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 4-Biphenylthiocarboxamide

Introduction

This compound is a small organic molecule featuring a biphenyl scaffold linked to a thioamide functional group. The biphenyl moiety is a common structural motif in medicinal chemistry and materials science, while the thioamide group, a sulfur analog of an amide, imparts unique physicochemical properties. These properties make thioamides valuable as synthetic intermediates and as components in biologically active compounds.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. For a molecule like this compound, a comprehensive analytical approach is essential to verify its identity, purity, and three-dimensional structure. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the multi-technique approach required for the definitive structural elucidation of this compound, integrating spectroscopic and crystallographic methods.

The causality behind employing multiple analytical techniques lies in their complementary nature. While one method may excel at determining functional groups, another can define atomic connectivity, and a third can provide the exact spatial arrangement of atoms. This integrated approach ensures a self-validating system, where data from each experiment corroborates the others, leading to an irrefutable structural assignment.

Synthesis and Purification Overview

The logical starting point for any structural analysis is the synthesis of the compound itself. A common and effective method for preparing thioamides is the thionation of the corresponding amide using a sulfur-transfer agent.

Synthesis Pathway: The synthesis typically proceeds in two steps:

-

Amide Formation: 4-Biphenylcarboxylic acid is converted to 4-biphenylcarboxamide.

-

Thionation: The resulting amide is treated with a thionating agent, such as Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), to replace the carbonyl oxygen with sulfur.[1][2][3]

Caption: Synthesis pathway for this compound.

Purification: After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.[4] This is critical as impurities can significantly complicate spectral interpretation. Common purification techniques for solid organic compounds include:

-

Recrystallization: This method separates compounds based on differences in solubility in a given solvent at different temperatures.[5][6]

-

Column Chromatography: This technique separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel).[7]

The purity of the final compound should be assessed (e.g., by measuring its melting point or using chromatographic techniques) before proceeding with detailed structural analysis.[5]

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide information about its structure.[4] A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR (Proton NMR)

¹H NMR will reveal the distinct types of protons in this compound and their neighboring environments.

-

Expected Signals:

-

Amide Protons (-NH₂): The two protons of the primary thioamide group are expected to appear as a broad singlet. Their chemical shift can be variable and is sensitive to solvent and concentration.

-

Aromatic Protons (Biphenyl): The biphenyl system contains nine aromatic protons. Due to the substitution pattern, these protons will appear in the aromatic region (typically 7.0-8.5 ppm) and will exhibit complex splitting patterns (doublets and triplets) due to coupling with adjacent protons.[8][9] Protons on the phenyl ring attached to the thioamide group will be distinct from those on the terminal phenyl ring.

-

¹³C NMR (Carbon-13 NMR)

¹³C NMR provides information on the different types of carbon atoms in the molecule.

-

Expected Signals:

-

Thiocarbonyl Carbon (C=S): This is the most characteristic signal. The carbon of a thioamide C=S group is significantly deshielded and is expected to appear far downfield, typically in the range of 200-210 ppm. This provides strong evidence for the presence of the thioamide functional group.

-

Aromatic Carbons (Biphenyl): The twelve carbons of the biphenyl system will appear in the aromatic region (typically 125-145 ppm). There will be several distinct signals corresponding to the substituted and unsubstituted carbons.[10] The carbon attached to the thioamide group (C1) and the carbon linking the two phenyl rings (C4) will be distinct quaternary carbons.

-

| Group | ¹H NMR Expected δ (ppm) | ¹³C NMR Expected δ (ppm) |

| Thioamide (-C=S) | N/A | ~200-210 |

| Thioamide (-NH₂) | Broad singlet (variable) | N/A |

| Biphenyl (-C₆H₄-C₆H₅) | Multiplets, doublets (7.0-8.5) | ~125-145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[4]

-

Key Vibrational Bands:

-

N-H Stretching: The primary thioamide group will show two characteristic stretching bands for the N-H bonds, typically in the region of 3400-3100 cm⁻¹.

-

C=S Stretching: The C=S bond vibration is weaker and occurs at a lower frequency than a C=O bond. It is often coupled with other vibrations and can be found in the 800-1400 cm⁻¹ region. Its identification can sometimes be complex, but its presence is inferred by the absence of a strong C=O stretch (around 1650-1700 cm⁻¹) and the presence of other characteristic thioamide bands.

-

Aromatic C-H and C=C Stretching: The biphenyl group will show characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Thioamide (-NH₂) | N-H Stretch | 3400 - 3100 (two bands) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Thiocarbonyl (-C=S) | C=S Stretch | 1400 - 800 (often coupled) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural clues.[11]

-

Key Information:

-

Molecular Ion Peak (M⁺•): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₁NS, MW ≈ 213.29 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[12]

-

Fragmentation Pattern: Electron impact (EI) ionization often causes the molecular ion to break into smaller, characteristic fragments. Common fragmentation pathways for aromatic amides/thioamides include the loss of the •NH₂ radical or cleavage to form a stable biphenylcarbonyl or biphenylthiocarbonyl cation.[13][14] The observation of a fragment corresponding to the biphenyl cation (m/z = 154) would be strong supporting evidence for the core structure.

-

Caption: Plausible mass spectrometry fragmentation pathway.

Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of spectroscopic methods provides powerful evidence for the proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination.[15] This technique provides a precise three-dimensional map of the electron density in a molecule, revealing exact bond lengths, bond angles, and the overall molecular conformation.[16][17]

The Process:

-

Crystal Growth: A high-quality single crystal of this compound must be grown, typically by slow evaporation of a solvent or slow cooling of a saturated solution.[18]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.[19]

-

Structure Solution and Refinement: Complex mathematical algorithms are used to process the diffraction pattern and generate an electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

Expected Outcome: The final output is a three-dimensional model of the this compound molecule, confirming the connectivity of all atoms and providing precise geometric parameters. It will also reveal the dihedral angle between the two phenyl rings of the biphenyl group and the planarity of the thioamide functional group.

Integrated Workflow and Experimental Protocols

Caption: Integrated workflow for structural confirmation.

Protocols

Protocol 1: Synthesis of this compound

-

Thionation Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-biphenylcarboxamide (1.0 mmol) in anhydrous toluene (10 mL).

-

Add Reagent: Add Lawesson's Reagent (0.5-0.6 mmol) to the solution.[20]

-

Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amide is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of a polar solvent like ethanol and heating briefly.[20] Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Selection: Under a polarizing microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in all dimensions) with no visible cracks or defects.[18]

-

Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil.

-

Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect a full sphere of diffraction data using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution: Process the collected data to determine the unit cell and space group. Solve the structure using direct methods or other algorithms to locate the positions of the atoms.

-

Refinement: Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit, resulting in a final, validated crystal structure.[17]

Conclusion

The structural analysis of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Spectroscopic methods including NMR, IR, and MS provide a detailed preliminary picture, confirming the presence of key functional groups and the overall molecular framework. However, for absolute and unambiguous confirmation, single-crystal X-ray diffraction remains the definitive technique. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently and accurately determine the structure of this compound, ensuring the integrity of their scientific findings and providing a solid foundation for further research and development.

References

-

A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Purification & Characterisation of Organic Compounds. Scribd. Available at: [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available at: [Link]

-

Purification and Characterisation of Organic Compounds for JEE & NEET. Vedantu. Available at: [Link]

-

Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

-

Methods of purification of organic compounds. (2019). BYJU'S. Available at: [Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. Available at: [Link]